![molecular formula C11H11NO4 B181989 methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate CAS No. 73219-44-0](/img/structure/B181989.png)
methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate
Overview
Description
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is an organic compound with the molecular formula C11H11NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst such as piperidine acetate, followed by methylation using methyl iodide . The reaction is usually carried out under heating conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The oxazinone ring undergoes redox reactions under controlled conditions:
- Oxidation : Treatment with potassium permanganate (KMnO₄) oxidizes the oxazinone’s ketone group to form oxo derivatives, altering the electronic properties of the aromatic system .
- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a hydroxyl group, generating hydroxylated benzoxazine derivatives .
Nucleophilic Substitution
The electron-deficient benzoxazine ring undergoes nucleophilic substitution with amines, alcohols, and thiols:
- Amination : Reaction with primary amines (e.g., methylamine) substitutes the oxazinone oxygen, forming N-alkylated derivatives .
- Alkoxylation : Ethylene glycol in the presence of BF₃·Et₂O introduces alkoxy groups at the 4-position .
Nucleophile | Conditions | Product | Application |
---|---|---|---|
Methylamine | DCM, RT, 12 h | Methyl 2-(3-(methylamino)-4H-...acetate | Intermediate for bioactive analogs |
Ethylene glycol | BF₃·Et₂O, reflux, 6 h | Methyl 2-(4-(2-hydroxyethoxy)-3-oxo-...acetate | Polymer precursor |
Cyclization and Ring-Opening
The compound participates in cycloaddition and ring-opening reactions:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms 1,2,3-triazole-linked hybrids .
- Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the oxazinone ring, yielding anthranilic acid derivatives .
Reaction | Conditions | Product | Yield |
---|---|---|---|
CuAAC with propargyl bromide | CuSO₄, sodium ascorbate, H₂O/THF, 80°C | Triazole-benzoxazine hybrid | 78% |
Hydrolysis | 6M HCl, reflux, 4 h | 2-(Anthraniloyloxy)acetic acid | 86% |
Ester Functionalization
The methyl ester undergoes transesterification and hydrolysis:
- Transesterification : Ethanol/H₂SO₄ converts the methyl ester to ethyl ester .
- Saponification : LiOH in THF/H₂O yields the carboxylic acid, enabling further amidation .
Reaction | Reagents | Product | Application |
---|---|---|---|
Transesterification | EtOH, H₂SO₄, reflux | Ethyl 2-(3-oxo-...acetate | Solubility modification |
Saponification | LiOH, THF/H₂O, RT | 2-(3-Oxo-...acetic acid | Drug conjugate synthesis |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
- Suzuki-Miyaura : Reaction with phenylboronic acid introduces aryl groups at the 6-position .
- Heck Reaction : Styrene derivatives form vinyl-substituted analogs .
Coupling Type | Catalyst | Product | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Methyl 2-(6-phenyl-3-oxo-...acetate | 63% |
Heck | Pd(OAc)₂ | Methyl 2-(6-vinyl-3-oxo-...acetate | 58% |
Key Research Findings
- Antioxidant Activity : C-3 substituted analogs exhibit radical scavenging activity (IC₅₀ = 12–18 μM in DPPH assay), surpassing BHT .
- Biological Interactions : The oxazinone ring binds to cytochrome P450 enzymes, modulating metabolic pathways .
- Industrial Relevance : Used in polymer synthesis due to thermal stability (decomposition >250°C) .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds related to methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate exhibit significant antimicrobial properties. For instance, derivatives of benzoxazine structures have been shown to inhibit bacterial growth effectively. A study demonstrated that these compounds could serve as potential leads in developing new antibiotics against resistant strains of bacteria .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have highlighted that certain benzoxazine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development in cancer therapeutics .
1.3 Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agrochemicals
2.1 Herbicidal Activity
The compound's structural features allow it to interact with biological systems effectively, making it a candidate for herbicide development. Research indicates that this compound can inhibit the growth of specific weed species without affecting crop plants, thus presenting a selective herbicidal action .
2.2 Insecticidal Properties
In addition to herbicidal applications, this compound has shown promise as an insecticide. Studies have reported its effectiveness against various agricultural pests, indicating its potential role in integrated pest management strategies .
Materials Science
3.1 Polymer Chemistry
This compound can be utilized in polymer synthesis due to its reactive functional groups. It can act as a monomer or additive in the production of polymers with enhanced thermal stability and mechanical properties .
3.2 Coatings and Adhesives
The compound's unique properties make it suitable for use in coatings and adhesives. Research has shown that incorporating this compound into formulations can improve adhesion strength and resistance to environmental degradation .
Summary of Applications
Application Area | Specific Uses | Potential Benefits |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacteria |
Anticancer drugs | Induces apoptosis in cancer cells | |
Neuroprotective agents | Reduces oxidative stress | |
Agrochemicals | Herbicides | Selective growth inhibition of weeds |
Insecticides | Effective pest control | |
Materials Science | Polymer synthesis | Enhanced thermal stability |
Coatings and adhesives | Improved adhesion strength |
Mechanism of Action
The mechanism of action of methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
Uniqueness
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxazine ring system and ester functional group make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Biological Activity
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C10H9NO4
- Molecular Weight : 207.19 g/mol
- IUPAC Name : this compound
This compound features a benzo[b][1,4]oxazine core, which is known for its pharmacological potential.
Biological Activities
The biological activities of this compound have been explored in various studies. Key findings include:
1. Antimicrobial Activity
Research has demonstrated that derivatives of the oxazine structure exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
2. Anticancer Properties
Several studies have indicated that compounds with the oxazine moiety possess anticancer activity. In vitro assays have revealed that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . Specific IC50 values for related compounds suggest promising efficacy against certain cancer types.
3. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This activity could be beneficial in treating chronic inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. A common method includes:
-
Starting Materials :
- 1,4-benzoxazine derivatives
- Methyl chloroacetate
- Potassium carbonate as a base
-
Procedure :
- Combine the starting materials in a suitable solvent.
- Heat the mixture under reflux for several hours.
- Purify the resulting product using chromatography techniques.
Case Study 1: Antimicrobial Efficacy
A study conducted on various oxazine derivatives demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Case Study 2: Cancer Cell Apoptosis
In vitro studies on human cancer cell lines revealed that treatment with methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-y)acetate led to increased levels of apoptotic markers such as caspase activation and PARP cleavage. These findings suggest a potential role for this compound in cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate?
The compound is typically synthesized via cyclocondensation of substituted aminophenols with α-keto esters or α-halo esters. For example, Shridhar et al. (1985) reported a one-pot synthesis where 2-amino-4-substituted phenols react with methyl 2-chloroacetate under basic conditions to form the benzoxazinone core, followed by esterification . Another method involves coupling benzoxazinone intermediates with activated acetates using potassium carbonate and crown ethers in polar aprotic solvents like DMF (e.g., synthesis of analogous compounds in ). Purification often employs column chromatography with ethyl acetate/hexane gradients, and yields range from 50–75% depending on substituent steric effects.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural confirmation relies on -NMR, -NMR, and X-ray crystallography. Key NMR signals include the methyl ester group (δ ~3.7–3.8 ppm, singlet) and the oxazinone carbonyl (δ ~165–170 ppm in -NMR). X-ray diffraction (e.g., SHELXL refinement) confirms the bicyclic system’s planarity and hydrogen-bonding patterns, as seen in related benzoxazinone derivatives (). Mass spectrometry (ESI-MS or EI-MS) is used to verify molecular ion peaks and fragmentation patterns.
Q. What are the primary biological targets or activities associated with this compound?
The benzoxazinone scaffold is associated with cyclooxygenase-2 (COX-2) inhibition (), mineralocorticoid receptor modulation (e.g., AZD9977 derivatives in ) , and antimycobacterial activity via DprE1 inhibition ( ) . Biological screening typically involves enzyme-linked immunosorbent assays (ELISA) for COX-2, radioligand binding assays for receptor affinity, and microplate Alamar Blue assays for mycobacterial growth inhibition.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomeric forms?
Single-crystal X-ray analysis using SHELX programs (e.g., SHELXL) is critical for determining tautomerism in the oxazinone ring. For example, the keto-enol equilibrium can be resolved by observing electron density maps for carbonyl groups and hydrogen-bonding networks (). Twinning or disorder in crystals, common in flexible bicyclic systems, is mitigated by high-resolution data collection (≤1.0 Å) and iterative refinement with restraints on thermal parameters.
Q. What strategies optimize synthetic yield when introducing electron-withdrawing substituents to the benzoxazinone core?
Electron-withdrawing groups (e.g., nitro, halogens) decrease nucleophilicity at the oxazinone nitrogen, necessitating activated coupling partners. For example, Pd/C-catalyzed hydrogenation of nitro intermediates () or Suzuki-Miyaura cross-coupling () improves regioselectivity. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 4 hours under conventional heating) and minimizes decomposition of sensitive esters.
Q. How do structural modifications influence bioactivity, and how are contradictory SAR data interpreted?
Substitution at the 6- or 8-position of the benzoxazinone ring significantly affects potency. For instance, 6-carboxy derivatives show enhanced COX-2 inhibition (), while 8-amino groups improve antimycobacterial activity ( ) . Contradictory results, such as reduced activity with bulky aryl substituents (), may arise from steric hindrance at the target binding pocket or altered pharmacokinetic properties. MD simulations or free-energy perturbation (FEP) calculations are recommended to rationalize such trends.
Q. What computational methods are employed to predict metabolic stability or toxicity of benzoxazinone derivatives?
Density functional theory (DFT) calculates frontier molecular orbitals to assess reactivity toward cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME, ProTox-II) evaluate logP, plasma protein binding, and hepatotoxicity. For example, ester groups in this compound are prone to hydrolysis, which can be mitigated by replacing the methyl ester with a trifluoroethyl group ( ) .
Q. Methodological Challenges and Solutions
Q. How are impurities or by-products controlled during large-scale synthesis?
Common impurities include uncyclized intermediates (e.g., chloroacetamide derivatives) and dimerization products. Process analytical technology (PAT) tools, such as in-situ FTIR or HPLC-MS, monitor reaction progression. Recrystallization from ethanol/water mixtures (≥95% purity) or preparative HPLC with C18 columns removes persistent impurities.
Q. What validation criteria are used for crystallographic models in publications?
The R-factor (≤0.05), R (≤0.07), and residue electron density maps (RMSD ≤0.01 eÅ) are standard metrics. PLATON checks for missed symmetry or twinning, and the Cambridge Structural Database (CSD) is referenced to validate bond lengths/angles ().
Q. How is enantiomeric purity ensured in chiral benzoxazinone derivatives?
Chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution using lipases (e.g., Candida antarctica lipase B) separates enantiomers. Absolute configuration is assigned via circular dichroism (CD) spectroscopy or anomalous dispersion in X-ray studies ().
Properties
IUPAC Name |
methyl 2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHVFOBSOSTVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403194 | |
Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73219-44-0 | |
Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.